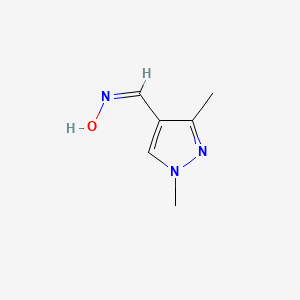

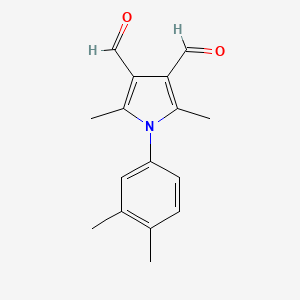

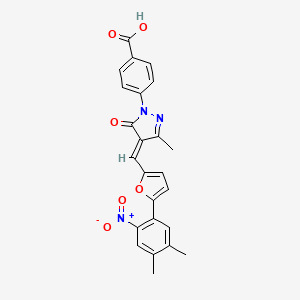

6-amino-2-(4-methylpiperazin-1-yl)-1H-pyrimidin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound with the identifier “6-amino-2-(4-methylpiperazin-1-yl)-1H-pyrimidin-4-one” is known as aminocaproic acid. It is a small molecule with the chemical formula C6H13NO2. Aminocaproic acid is primarily used as an antifibrinolytic agent, which means it helps prevent the breakdown of fibrin, a protein involved in blood clotting. This compound is commonly used in medical settings to control excessive bleeding during surgeries and other medical procedures.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Aminocaproic acid can be synthesized through various methods. One common method involves the hydrogenation of adipic acid, which is a six-carbon dicarboxylic acid. The hydrogenation process reduces the carboxylic acid groups to amino groups, resulting in the formation of aminocaproic acid. The reaction typically requires a catalyst, such as palladium on carbon, and is carried out under high pressure and temperature conditions.

Industrial Production Methods

In industrial settings, aminocaproic acid is produced through the catalytic hydrogenation of adipic acid. The process involves the use of a hydrogenation reactor, where adipic acid is mixed with a catalyst and hydrogen gas. The reaction is carried out at elevated temperatures and pressures to achieve high yields of aminocaproic acid. The product is then purified through crystallization and filtration processes to obtain the final compound.

Analyse Chemischer Reaktionen

Types of Reactions

Aminocaproic acid undergoes various chemical reactions, including:

Oxidation: Aminocaproic acid can be oxidized to form caprolactam, which is a precursor for the production of nylon.

Reduction: The compound can be reduced to form hexanoic acid, a six-carbon fatty acid.

Substitution: Aminocaproic acid can undergo substitution reactions with halogens to form halogenated derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reaction is typically carried out in an aqueous medium at elevated temperatures.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. The reaction is usually performed in an organic solvent like tetrahydrofuran.

Substitution: Halogenation reactions often use reagents like chlorine or bromine in the presence of a catalyst such as iron(III) chloride.

Major Products

Oxidation: Caprolactam

Reduction: Hexanoic acid

Substitution: Halogenated derivatives of aminocaproic acid

Wissenschaftliche Forschungsanwendungen

Aminocaproic acid has a wide range of scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of various organic compounds, including caprolactam and nylon.

Biology: Aminocaproic acid is used in studies related to blood clotting and fibrinolysis. It helps researchers understand the mechanisms of clot formation and breakdown.

Medicine: The compound is used to control excessive bleeding during surgeries and other medical procedures. It is also used in the treatment of certain bleeding disorders.

Industry: Aminocaproic acid is used in the production of nylon and other synthetic fibers. It is also used as a stabilizer in the manufacture of certain plastics.

Wirkmechanismus

Aminocaproic acid works by inhibiting the activation of plasminogen to plasmin, an enzyme responsible for breaking down fibrin clots. By blocking this activation, aminocaproic acid helps maintain the integrity of blood clots and prevents excessive bleeding. The compound binds to the kringle domain of plasminogen, preventing its interaction with fibrin and subsequent activation to plasmin.

Vergleich Mit ähnlichen Verbindungen

Aminocaproic acid is similar to other antifibrinolytic agents, such as tranexamic acid and epsilon-aminocaproic acid. it has unique properties that make it suitable for specific applications:

Tranexamic Acid: While both compounds inhibit fibrinolysis, tranexamic acid is more potent and has a longer duration of action. It is often used in cases where a stronger antifibrinolytic effect is needed.

Epsilon-Aminocaproic Acid: This compound is structurally similar to aminocaproic acid but has different pharmacokinetic properties. It is used in similar medical applications but may have different dosing requirements.

Similar Compounds

- Tranexamic acid

- Epsilon-aminocaproic acid

- Caprolactam (as a derivative)

Eigenschaften

IUPAC Name |

6-amino-2-(4-methylpiperazin-1-yl)-1H-pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N5O/c1-13-2-4-14(5-3-13)9-11-7(10)6-8(15)12-9/h6H,2-5H2,1H3,(H3,10,11,12,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBICTOXYRHYTBJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC(=O)C=C(N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCN(CC1)C2=NC(=O)C=C(N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(Z)-(1-methyl-2-oxoindol-3-ylidene)amino]thiophene-2-carboxamide](/img/structure/B7789128.png)

![N-(3,4-dimethoxybenzyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B7789131.png)

![2-[anilino(sulfanyl)methylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B7789153.png)

![ethyl 2-[(2Z)-2-(1-ethoxy-1,3-dioxobutan-2-ylidene)hydrazinyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B7789163.png)